Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-15(7-4-5-8-15)9-6-12(16)10-17/h10,12H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDKJRYDUZGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CCC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Tert-butyl 8-carboxy-7-azaspiro[4.5]decane-7-carboxylate
Reduction: Tert-butyl 8-hydroxymethyl-7-azaspiro[4.5]decane-7-carboxylate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Substituent Reactivity
tert-Butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate Molecular Formula: C₁₅H₂₇NO₃ Key Difference: Replaces the formyl group with a hydroxymethyl (-CH₂OH) substituent. Implications: The hydroxymethyl group is less electrophilic than formyl, reducing reactivity in nucleophilic reactions but improving stability. This compound is used as a precursor for further oxidation to aldehydes or carboxylic acids .
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Molecular Formula: C₂₀H₂₈N₂O₃ Key Differences: Incorporates a benzyl group and a ketone (oxo) at the 10-position, along with two nitrogen atoms (diaza).
Heteroatom and Ring Size Variations
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) Key Differences: Contains a sulfur atom (thia) in the spiro ring system. Physical Properties: White solid, m.p. 89–90°C, 76% yield.
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate oxalate Key Differences: Substitutes a nitrogen with oxygen (oxa) and includes an amino group. Implications: The oxa group reduces ring strain, while the amino group provides a site for further functionalization (e.g., acylation) .
Structural and Physical Property Comparison
Biological Activity
Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate (CAS No. 2138227-32-2) is a unique spirocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and drug development. This article explores its biological activity, synthetic routes, and potential applications based on diverse sources and research findings.
Chemical Structure and Properties
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol
IUPAC Name: this compound
Structural Features:
- Contains a spirocyclic structure.
- Features a formyl group and a tert-butyl ester, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. The presence of the formyl group allows for nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactions enable interactions with different molecular targets, making it a versatile compound in synthetic chemistry and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate | Antimicrobial | Hydroxymethyl group enhances solubility |
| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Anticancer | Oxo group contributes to reactivity |
| Tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate | Antimicrobial | Similar structure with different substitution |
Synthetic Routes
The synthesis of this compound typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium carbonate. Common solvents used include dichloromethane or tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions.
Case Studies
While direct case studies on this compound are scarce, studies involving structurally similar compounds provide insights into its potential:
- Study on Spirocyclic Compounds: A study demonstrated that spirocyclic compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives may also have therapeutic potential.
- Antimicrobial Efficacy: Research on related spirocyclic derivatives indicated promising antimicrobial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics.
Q & A
Q. Example Derivative Synthesis Pathway
Protect formyl group (acetal formation).
Functionalize spirocyclic core (e.g., introduce fluorine via electrophilic substitution) .
Deprotect and purify via flash chromatography .
How can researchers design experiments to explore the biological potential of this compound?
Advanced Question | Biological Activity Screening
- Target Selection : Prioritize targets with structural homology to known spirocyclic modulators (e.g., kinases or GPCRs) .
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., fluorinated or heteroaromatic groups) to assess structure-activity relationships (SAR) .
- Mechanistic Studies : Use molecular docking or cryo-EM to map interactions with biological targets .
What purification techniques are effective for isolating this compound?
Basic Question | Purification Methodology
- Column Chromatography : Use silica gel with ethyl acetate/hexanes gradients to separate closely eluting impurities .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexanes) for high-purity crystalline yields .
- Prep-HPLC : For scale-up, employ C18 columns with isocratic elution (e.g., 60% acetonitrile/water) .
How can computational methods aid in the study of this compound?
Advanced Question | Computational Modeling
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to guide drug design .
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Chematica) to propose novel synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
